molecular formula C18H18ClF3N2O3S B11634522 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11634522
M. Wt: 434.9 g/mol
InChI Key: KRACMPMEJDXQGY-UHFFFAOYSA-N
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Description

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chloro, trifluoromethyl, and methanesulfonamido groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2,6-dimethylphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The presence of chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H18ClF3N2O3S

Molecular Weight

434.9 g/mol

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H18ClF3N2O3S/c1-11-5-4-6-12(2)17(11)23-16(25)10-24(28(3,26)27)15-9-13(18(20,21)22)7-8-14(15)19/h4-9H,10H2,1-3H3,(H,23,25)

InChI Key

KRACMPMEJDXQGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C

Origin of Product

United States

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